8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Description
Properties
IUPAC Name |
8-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGRDSUJOBJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) and Leishmania parasites . FGFRs play an essential role in various types of tumors, and Leishmania parasites are responsible for causing leishmaniasis.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may inhibit the fgfr signaling pathway, thereby inhibiting tumor growth. In the case of Leishmania parasites, the compound may exhibit antiproliferative activity.
Biological Activity
8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple fluorine atoms and a naphthyridine core, suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C14H10F4N2O2
- Molecular Weight : 314.24 g/mol
- CAS Number : 1325305-32-5
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of 8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has been explored primarily in the context of its antibacterial properties. The presence of fluorine atoms is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against multidrug-resistant (MDR) bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.031–0.062 µg/mL, significantly outperforming traditional antibiotics such as methicillin and vancomycin .
- Bactericidal Kinetics : Time-kill kinetics studies indicated that the compound exhibits concentration-dependent bactericidal effects comparable to vancomycin. At higher concentrations (10× MIC), it led to an approximately 8-log reduction in bacterial counts over 24 hours .
The detailed mechanism through which 8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one exerts its antibacterial effects remains to be fully elucidated. However, it is suggested that the trifluoroacetyl group may play a crucial role in disrupting bacterial cell membranes or interfering with critical metabolic pathways.
Case Studies and Research Findings
A comprehensive analysis of various studies provides insights into the biological activity of this compound:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. The presence of the trifluoroacetyl group in 8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has been linked to enhanced efficacy against various bacterial strains. Studies have demonstrated that these compounds inhibit bacterial growth by interfering with essential cellular processes .
Anticancer Activity
Several studies have reported that naphthyridine derivatives possess anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays indicate that it may target specific oncogenic pathways, making it a candidate for further development as an anticancer agent .
Neurological Effects
The compound has also been investigated for its effects on the central nervous system. Preliminary studies suggest that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This action could lead to potential applications in treating mood disorders and anxiety .
Case Study 1: Antimicrobial Screening
In a recent study, a series of naphthyridine derivatives including 8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one were screened against Gram-positive and Gram-negative bacteria. Results showed a marked inhibition of growth in Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL.
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM and 30 µM respectively after 48 hours of treatment, indicating significant potential for further development as an anticancer drug.
Chemical Reactions Analysis
Reactivity of the Trifluoroacetyl Group (C-2)
The trifluoroacetyl group is highly electron-withdrawing, making it susceptible to nucleophilic substitution or hydrolysis. Key reactions include:
a. Hydrolysis to Carboxylic Acid
Under basic conditions (e.g., NaOH/H<sub>2</sub>O), the trifluoroacetyl group hydrolyzes to a carboxylic acid. Similar transformations are observed in tetrahydrobenzo[b] naphthyridines :
Conditions : 2 M NaOH, reflux, 6–8 hours.
Yield : ~70% (analogous systems) .
b. Substitution with Amines
Primary or secondary amines can displace the trifluoroacetyl group via nucleophilic acyl substitution. For example:
Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 120°C, 3 hours .
Yield : 52–86% (dependent on amine nucleophilicity) .
Functionalization at C-8 Fluorine
The C-8 fluorine can participate in cross-coupling reactions or nucleophilic aromatic substitution (SNAr):
a. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids replaces fluorine with aryl groups:
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C .
Yield : 64–85% (for electron-rich aryl groups) .
b. SNAr with Thiols or Amines
Electron-deficient aromatic rings undergo SNAr with thiols or amines:
Conditions : DIPEA, DMF, 80°C, 12 hours .
Yield : 55–72% .
Modification of the Ketone (C-10)
The ketone at C-10 is amenable to reduction or condensation:
a. Reduction to Alcohol
NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol:
Conditions : NaBH<sub>4</sub>, MeOH, 0°C to RT .
Yield : 78–92% .
b. Formation of Enol Ethers
Reaction with alkyl halides forms enol ethers:
Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C .
Yield : 45–68% .
Ring Functionalization via Cyclization
The tetrahydrobenzo[b] naphthyridine core supports annulation reactions. For example, CuI-catalyzed alkynylation introduces phenylethynyl groups at C-1:
Conditions : CuI (10 mol%), DIAD, THF, RT .
Yield : 24–70% .
Table 1: Representative Reactions of the Trifluoroacetyl Group
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrolysis to COOH | 2 M NaOH, reflux, 6 hr | 70 | |
| Amine Substitution | DMF, K<sub>2</sub>CO<sub>3</sub>, 120°C, 3 hr | 52–86 |
Table 2: C-8 Fluorine Reactivity
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, 120°C | 64–85 | |
| SNAr with Thiophenol | DIPEA, DMF, 80°C | 72 |
Key Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents, ring saturation, or fused aromatic systems. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Studies
Bioactivity: The benzo[c] isomer () demonstrates specific enzyme inhibition against Cholix toxin, attributed to its piperidinylpropanoyl side chain enhancing binding affinity . Analogs like 8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one are explored as MAO inhibitors, suggesting the core naphthyridine structure is versatile for CNS targets .
Synthetic Accessibility: The trifluoroacetyl group in the target compound requires specialized acylating agents, as seen in AK Scientific’s synthesis of its methyl-substituted analog . Copper-mediated coupling (e.g., in dihydronaphthyridinone ethers) is a common strategy for introducing aryl/heteroaryl groups .
Physicochemical Properties: Fluorine at position 8 improves metabolic stability across analogs.
Q & A
Basic: What synthetic strategies are effective for introducing the trifluoroacetyl group into this naphthyridine scaffold?
Methodological Answer:
The trifluoroacetyl group is typically introduced via acylation reactions. For example, trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate can react with secondary amines under mild conditions (e.g., room temperature in dichloromethane or THF). Key steps include:
- Protection of reactive sites : Ensure the primary amine or other nucleophilic groups are protected to avoid side reactions.
- Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity .
- Monitoring : Use TLC or LC-MS to track reaction progress, as unreacted starting materials may complicate purification .
Basic: Which spectroscopic techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
A combination of techniques is required:
- ¹⁹F NMR : Essential for confirming the presence and environment of fluorine atoms (e.g., δ ~ -70 ppm for CF₃ groups) .
- ¹H NMR : Identifies aromatic protons, NH groups, and hydrogen environments adjacent to the trifluoroacetyl moiety.
- LC-MS : Validates molecular weight and detects impurities (e.g., [M+H]+ ions) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) for the trifluoroacetyl group .
Advanced: How does the trifluoroacetyl group influence the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
The trifluoroacetyl group enhances:
- Lipophilicity : Increases membrane permeability, as seen in analogs with trifluoroalkyl moieties .
- Metabolic stability : The strong C-F bonds resist oxidative degradation, prolonging half-life.
- Electron-withdrawing effects : May modulate target binding affinity.
Validation : Compare PK parameters (e.g., AUC, Cmax) of trifluoroacetyl derivatives with non-fluorinated analogs in rodent models .
Advanced: How can researchers resolve contradictions in cytotoxic activity data between in vitro and in vivo models?
Methodological Answer:
Contradictions often arise due to:
- Metabolic differences : In vitro models lack metabolic enzymes (e.g., CYP450), which may activate or deactivate the compound in vivo.
- Solubility issues : Poor aqueous solubility in vivo reduces bioavailability.
Mitigation strategies : - Use prodrug designs or nanoformulations to enhance solubility.
- Validate activity across multiple cell lines (e.g., NCI-60 panel) and murine xenograft models .
- Perform metabolite profiling via LC-HRMS to identify active/inactive derivatives .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove polar impurities .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for non-polar byproducts.
- HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related impurities .
Advanced: What computational approaches aid in structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock or Schrödinger.
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with cytotoxic IC₅₀ values .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Basic: How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Plasma stability : Add compound to human or rodent plasma, centrifuge at intervals, and quantify remaining parent compound .
- Light/heat stability : Store samples under accelerated conditions (40°C/75% RH) and analyze for decomposition products .
Advanced: What strategies address low yields in fluorination steps during synthesis?
Methodological Answer:
- Electrophilic fluorination : Use Selectfluor® or NFSI in acetonitrile to improve regioselectivity.
- Catalysis : Pd-mediated C-H activation for direct fluorination of aromatic positions .
- Microwave-assisted synthesis : Reduce reaction times and side product formation (e.g., from 12 hours to 30 minutes) .
Basic: What are the key considerations for designing in vitro cytotoxicity assays?
Methodological Answer:
- Cell line selection : Use panels with diverse genetic backgrounds (e.g., HeLa, MCF-7, A549) to assess broad-spectrum activity.
- Dose-response curves : Test 5–7 concentrations (0.1–100 µM) over 48–72 hours, calculating IC₅₀ via nonlinear regression.
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
Advanced: How can researchers leverage structural analogs to overcome off-target effects?
Methodological Answer:
- Scaffold hopping : Modify the benzo[b]naphthyridine core to pyrido[2,3-d]pyrimidine or other fused systems to reduce hERG inhibition .
- Selective functionalization : Replace the trifluoroacetyl group with acetyl or sulfonamide moieties to alter target engagement .
- Proteome profiling : Use affinity chromatography or thermal shift assays to identify off-target binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
